Imidazo[2,1-f][1,2,4]triazin-4-amine
Overview
Description
Imidazo[2,1-f][1,2,4]triazin-4-amine is a derivative that has been identified as a TLR7 agonist . It is used in the treatment of cancer .
Synthesis Analysis
The synthesis of imidazo[2,1-f][1,2,4]triazin-4-amine derivatives involves various methods. One method involves the annulation of 2-amino[1,3,5]triazines and ketones . Electron-rich or electron-poor acetophenone and heterocycle ketones, as well as propiophenone, are functionalized with 2-amino-[1,3,5]triazines .Molecular Structure Analysis
The molecular structure of imidazo[2,1-f][1,2,4]triazin-4-amine derivatives is complex. The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[2,1-f][1,2,4]triazin-4-amine derivatives are diverse. An I2-mediated annulation of 2-amino[1,3,5]triazines and ketones is one such reaction .Scientific Research Applications
Synthetic Approaches and Methods
Versatile Synthesis Techniques : Imidazo[2,1-f][1,2,4]triazin-4-amines can be synthesized through various techniques, providing flexibility and diversification in their formation. For instance, Werner et al. (2010) developed a method for preparing 5,7-disubstituted imidazo[5,1-f][1,2,4]triazin-4-amines, utilizing both linear and convergent synthetic strategies (Werner et al., 2010). Similarly, Heim-Riether and Healy (2005) introduced a novel method for synthesizing imidazo[5,1-f][1,2,4]triazin-4(3H)-ones, crucial for pharmaceutical research (Heim-Riether & Healy, 2005).
Nucleophilic Interaction Studies : The reactivity of diethyl 4-aminoimidazo[5,1-с][1,2,4]triazine-3,8-dicarboxylate with nucleophiles was examined by Sadchikova and Mokrushin (2014), demonstrating the potential for selective formation of various derivatives (Sadchikova & Mokrushin, 2014).
Efficient Synthesis for SAR Discovery : Tran et al. (2018) developed a synthesis method for a series of imidazo[5,1-f][1,2,4]triazin-4(3H)-ones from imidazoles, which included a critical evaluation of safe reagent and reaction conditions for large-scale preparation (Tran et al., 2018).
Biological and Chemical Properties
GABAA Agonists for Anxiety Treatment : Imidazo[2,1-f][1,2,4]triazin-8-ones were identified as high-affinity GABAA agonists with potential for anxiety treatment. Goodacre et al. (2006) noted their anxiolytic properties in animal models with minimal sedation (Goodacre et al., 2006).
Environmental Friendly Synthesis of Derivatives : Sadek et al. (2018) reported a multi-component, environmentally friendly synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives, highlighting the importance of sustainable approaches in chemical synthesis (Sadek et al., 2018).
Potential for Biological Activity : Zamora et al. (2004) investigated imidazo[1,2-a]pyridine systems as a basis for creating fused triazines with potential biological activity (Zamora et al., 2004).
Novel Synthesis and Applications
Novel Method for Synthesis : Vandyshev et al. (2014) explored an alternative method for preparing imidazotriazines, demonstrating the versatility in the synthesis process of these compounds (Vandyshev et al., 2014).
Antimicrobial Activity Evaluation : El-aal et al. (2016) synthesized and evaluated the antimicrobial activity of new imidazo[2,1-c][1,2,4]triazine derivatives, emphasizing the potential medical applications of these compounds (El-aal et al., 2016).
Spectral-Luminescent Properties Analysis : Vandyshev et al. (2022) analyzed the spectral-luminescent properties of imidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7Н)-ones, proposing practical applications for these compounds in various fields (Vandyshev et al., 2022).
Future Directions
properties
IUPAC Name |
imidazo[2,1-f][1,2,4]triazin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-5-7-1-2-10(5)9-3-8-4/h1-3H,(H2,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNQEWDYUUWWGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289017 | |
Record name | Imidazo[2,1-f][1,2,4]triazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[2,1-f][1,2,4]triazin-4-amine | |
CAS RN |
1363383-00-9 | |
Record name | Imidazo[2,1-f][1,2,4]triazin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[2,1-f][1,2,4]triazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001289017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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